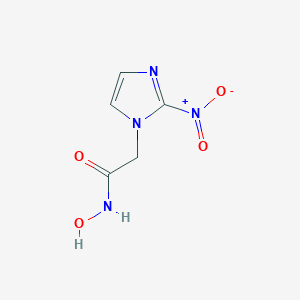

2-Nitroimidazole-1-acetohydroxamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitroimidazole-1-acetohydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O4 and its molecular weight is 186.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Nitroimidazole-1-acetohydroxamic acid is characterized by the following chemical properties:

- Molecular Formula : C5H6N4O4

- Molecular Weight : 174.13 g/mol

- Chemical Structure : The compound features a nitro group and a hydroxamic acid moiety, which are crucial for its biological activity .

Oncology: Radiosensitization

One of the primary applications of 2-NI-AHA is in oncology, where it acts as a radiosensitizer. This property is particularly valuable for treating hypoxic tumors, which are often resistant to conventional radiotherapy due to their low oxygen levels. Nitroimidazoles, including 2-NI-AHA, undergo bioreductive activation in hypoxic conditions, leading to selective accumulation in tumor cells. This mechanism enhances the efficacy of radiation therapy by increasing the sensitivity of these cells to radiation .

Key Mechanisms :

- Bioreductive Activation : In hypoxic cells, 2-NI-AHA is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.

- Selective Targeting : The compound preferentially targets hypoxic tumor microenvironments, making it a promising candidate for enhancing radiotherapy outcomes .

Antimicrobial Activity

Beyond its application in cancer treatment, 2-NI-AHA exhibits antimicrobial properties against anaerobic bacteria and protozoa. Nitroimidazoles have historically been used to treat infections such as bacterial vaginosis and amoebiasis. The structural features of 2-NI-AHA contribute to its effectiveness against these pathogens by disrupting their metabolic processes .

Clinical Implications :

- Infection Treatment : The compound may serve as a therapeutic agent against infections caused by anaerobic organisms, similar to established nitroimidazole antibiotics like metronidazole .

Case Study 1: Radiosensitization in Hypoxic Tumors

A study highlighted the effectiveness of nitroimidazoles as radiosensitizers in solid tumors. The research demonstrated that compounds like 2-NI-AHA significantly increased tumor cell death when combined with radiotherapy. This was attributed to enhanced DNA damage due to the accumulation of reactive species generated from the bioreductive activation of the compound in hypoxic environments .

| Study | Findings |

|---|---|

| Kapoor et al., 2003 | Established the radiosensitizing properties of nitroimidazoles in cancer therapy. |

| PMC9038562 | Confirmed selective uptake of nitroimidazoles in hypoxic tumor cells, enhancing radiotherapy efficacy. |

Case Study 2: Antimicrobial Efficacy

Research has shown that 2-NI-AHA possesses significant antimicrobial activity against anaerobic bacteria. In vitro studies indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential use as an alternative treatment for infections resistant to standard therapies .

| Study | Findings |

|---|---|

| Crozet et al., 2021 | Highlighted the broad-spectrum antimicrobial activity of nitroimidazoles against anaerobic infections. |

Eigenschaften

CAS-Nummer |

117259-20-8 |

|---|---|

Molekularformel |

C5H6N4O4 |

Molekulargewicht |

186.13 g/mol |

IUPAC-Name |

N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide |

InChI |

InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10) |

InChI-Schlüssel |

KAIQUJDTIFXCLP-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |

Kanonische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |

Key on ui other cas no. |

117259-20-8 |

Synonyme |

2-nitroimidazole-1-acetohydroxamic acid KIH 801 KIH 802 KIH-801 KIH-802 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.